Potasan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Identity and Properties

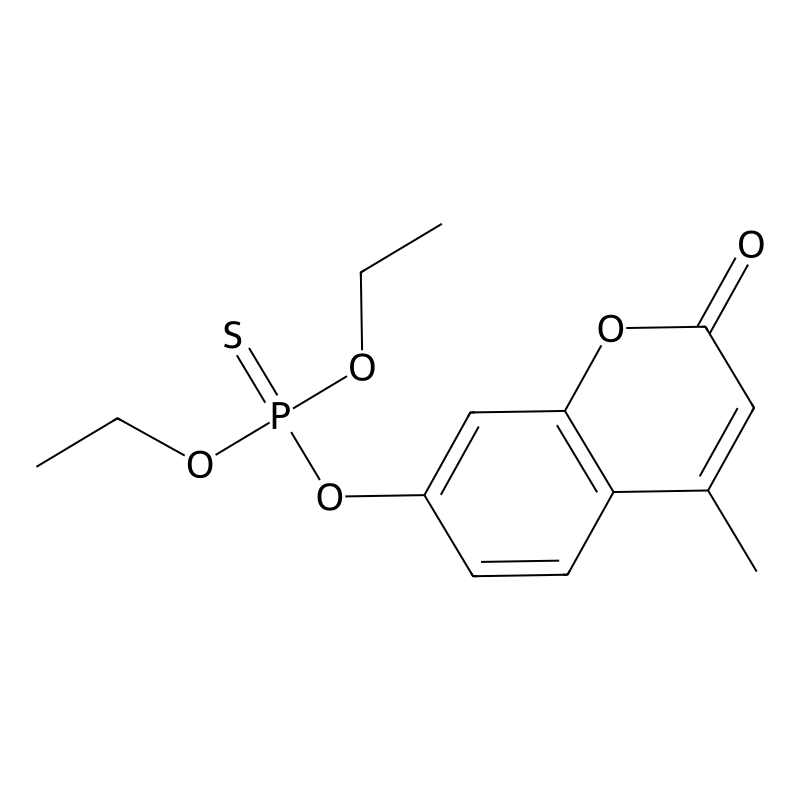

Potasan is identified as a thiophosphoric acid ester insecticide from the coumarin series. Its key chemical characteristics are summarized below [1].

| Property | Description |

|---|---|

| CAS No. | 299-45-6 |

| IUPAC Name | O,O-Diethyl O-4-methyl-2-oxo-2H-chromen-7-yl phosphorothioate; 7-diethoxyphosphinothioyloxy-4-methylchromen-2-one |

| Molecular Formula | C₁₄H₁₇O₅PS |

| Molecular Weight | 328.32 g/mol |

| SMILES | CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |

| Structure | Hybrid structure combining a 4-methylcoumarin moiety with a diethyl phosphorothioate group linked via an ether bridge at the 7-position. |

| Appearance | Solid powder |

Synthesis and Analytical Profiling

Synthetic Pathway

While explicit synthetic details for this compound are not fully detailed in the search results, its structure suggests a plausible multi-step process [1]:

- Coumarin Core Formation: Synthesis of the 4-methylcoumarin core, potentially via a Pechmann condensation of resorcinol with ethyl acetoacetate under acidic conditions.

- Phosphorylation: Introduction of the diethyl phosphorothioate group at the 7-hydroxyl position of the coumarin, possibly using reagents like thiophosphoryl chloride followed by ethanol quenching.

Analytical Protocol (LC-MS/MS)

For detecting and quantifying coumarin compounds in complex matrices (highly relevant for studying this compound metabolites), a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be employed [2] [3]. The general workflow is as follows:

LC-MS/MS workflow for coumarin analysis

Key Technical Details [2] [3]:

- Chromatography: Reversed-phase separation on a C18 column using a water/acetonitrile mobile phase gradient.

- Ionization: An Atmospheric Pressure Chemical Ionization (APCI) source operating in positive ion mode is often preferred for coumarins, as it may provide a better response than Electrospray Ionization (ESI).

- Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The transition of the precursor ion

[M+H]⁺to a specific product ion is monitored. - Quantification: Isotope Dilution using an internal standard like coumarin-d4 is critical for achieving accurate results, as it corrects for matrix suppression effects.

Biological Activity and Mechanism

The biological profile of this compound is inferred from its hybrid structure [1].

| Activity Aspect | Description |

|---|---|

| Primary Mechanism | Inhibition of Acetylcholinesterase (AChE), a key enzyme in neurotransmission. The phosphorothioate group likely acts as an irreversible phosphorylation agent. |

| Structural Advantage | The coumarin moiety may contribute to target specificity. Some coumarins inhibit specific residues in insect AChE, potentially sparing non-target species. |

| Metabolism & Toxicity | The P=S (phosphorothioate) group is generally more stable than P=O (oxon), which could influence its environmental persistence and toxicokinetics. |

Safety and Regulatory Considerations

- Toxicity: As an organophosphate-like insecticide, this compound is expected to have high toxicity, primarily through AChE inhibition [1].

- Environmental Impact: The stability of the phosphorothioate group raises concerns about environmental residency and bioaccumulation, similar to other compounds like parathion. Its impact on non-target species requires careful evaluation [1].

- Research Status: The available literature indicates that this compound is for research use only and is not intended for human or veterinary use [1].

Critical Research Gaps

The search results highlight several areas where information on this compound is lacking [1]:

- Toxicokinetics: Comprehensive data on its absorption, distribution, metabolism, and excretion (ADME) profiles is needed.

- Ecotoxicology: Its specific impact on non-target organisms, including pollinators and aquatic life, requires further study.

- Degradation Pathways: The kinetics of its hydrolytic and microbial degradation under environmental conditions are not well-defined.

References

A Framework for Environmental Fate Assessment

For a structured approach to researching a chemical's environmental fate, you can use the following framework, which outlines the key data and studies required for a comprehensive assessment [1] [2] [3].

| Assessment Area | Key Parameters & Data Requirements |

|---|---|

| Physical-Chemical Properties | Water solubility, octanol-water partition coefficient (Log KOW), soil adsorption coefficient (Kd), vapor pressure [1]. |

| Persistence & Degradation | Biodegradation half-life (water, soil), photodegradation rate, hydrolysis rate, identification of major transformation products [2] [4]. |

| Mobility & Transport Modeling | Advection-Dispersion-Reaction (ADR) equation parameters: retardation factor (R), dispersion coefficients (D), decay rate (λ) [3]. |

| Ecotoxicology | Acute and chronic toxicity data for fish, invertebrates, aquatic plants; Predicted No-Effect Concentration (PNEC) [1] [5]. |

| Monitoring & Exposure | Measured environmental concentrations (water, sediment, biota); Predicted Environmental Concentration (PEC); modeling (e.g., probabilistic exposure models) [1]. |

Suggested Experimental Pathways

When primary literature on a chemical is scarce, the following experimental methodologies from research on other agrochemicals can serve as a template for investigating Potasan [2] [4].

- Degradation Kinetics Studies: Conduct laboratory experiments to determine the half-life of this compound in water and soil. Experiments should assess the relative importance of photodegradation (using simulated sunlight) versus biodegradation (using environmental inoculants like soil or wastewater microorganisms) under controlled conditions [2]. The degradation rate constant (k) and half-life (t1/2) are key quantitative outputs.

- Microbial Biodegradation Screening: Isolate and identify microbial strains from contaminated field soils or wastewater treatment plants capable of using this compound as a carbon source. Methodology involves:

- Enrichment Culture: Using mineral salt medium supplemented with this compound as the sole carbon source [4].

- Strain Isolation: Purifying individual strains from the enrichment culture [4].

- Degradation Efficacy Testing: Quantifying the degradation rate of this compound by single strains and by constructed consortia in both liquid medium and soil aliquots [4].

- Transport Modeling: Apply the Advection-Dispersion-Reaction (ADR) equation to model the transport and fate of this compound in groundwater systems [3]. The model requires parameters for advective velocity, mechanical dispersion, molecular diffusion, and reaction terms (e.g., biodegradation rate).

Environmental Fate and Transport Workflow

The logical relationships and workflows for assessing a chemical's environmental fate can be visualized through the following diagram, which integrates the key concepts discussed.

This workflow outlines the key stages and data dependencies for a comprehensive environmental risk assessment of a chemical.

How to Proceed with Your Research

Since direct data on this compound is unavailable, I suggest these alternative research strategies:

- Refine Your Search: Use scientific literature databases like PubMed, Scopus, or Web of Science. Search for "this compound" along with synonyms or related chemical classes (e.g., organophosphates) combined with terms like "environmental fate," "degradation," and "metabolism."

- Consult Regulatory Databases: Check chemical databases from agencies like the U.S. Environmental Protection Agency (EPA), which provides resources and models for ecotoxicological assessment of data-poor chemicals [5].

- Investigate Structural Analogs: If this compound's chemical structure is known, research the environmental behavior of structurally similar compounds. This can provide valuable insights into its potential persistence, degradation pathways, and toxicity.

References

- 1. A Review of the Environmental Fate and Effects ... [pmc.ncbi.nlm.nih.gov]

- 2. Degradation kinetics of pharmaceuticals and personal care ... [sciencedirect.com]

- 3. Advection-Dispersion-Reaction Equation for Solute Transport [enviro.wiki]

- 4. Degradation kinetics and physiological studies of ... [pmc.ncbi.nlm.nih.gov]

- 5. Ecotoxicological Assessment & Modeling [epa.gov]

identification of Potasan metabolites

Potasan and its Metabolic Context

This compound (CAS 299-45-6) is a characterized chemical compound used as an analytical reference standard in drug development and is not meant for human use [1].

A key finding is that this compound has been identified as a metabolite of Coumaphos, an organophosphorus insecticide [2]. The metabolic relationship can be summarized as follows:

Figure 1: Simplified metabolic pathway of Coumaphos, showing this compound as one of several metabolites. Based on information from [2].

These metabolites, including this compound, have been found in various samples, prompting the development of analytical methods for biomonitoring exposure [2].

Analytical Protocol for Metabolite Detection

While a specific protocol for this compound was not found, recent research provides a detailed method for detecting its related primary metabolite, Chlorferron (CFN), using a Molecularly Imprinted Polymer (MIP) sensor [2]. This method offers high sensitivity and selectivity.

Objective: To develop a highly sensitive and selective electrochemical sensor for the detection and quantification of Chlorferron (CFN) in biological samples [2].

Key Experimental Workflow:

Figure 2: Experimental workflow for the creation and use of a Molecularly Imprinted Polymer (MIP) sensor for chlorferron detection [2].

Summary of Sensor Performance: The developed CFN-MIP sensor showed excellent performance, making it suitable for detecting trace levels in complex biological matrices [2].

| Parameter | Performance Value |

|---|---|

| Linear Range | 0.158 to 75 µM |

| Limit of Detection (LOD) | 0.158 µM |

| Limit of Quantitation (LOQ) | 0.48 µM |

| Median Precision (%RSD) | ~3% |

| Median Recovery | ~98% |

| Selectivity | High (signal change <16.8% with interferents) |

References

Chemical Identity and Properties of Potasan

Potasan is a thiophosphoric acid ester insecticide from the coumarin series. The table below summarizes its core chemical identity and key physicochemical properties for easy reference [1] [2].

| Property | Description / Value |

|---|---|

| CAS No. | 299-45-6 [1] |

| IUPAC Name | O,O-diethyl O-4-methyl-2-oxo-2H-chromen-7-yl phosphorothioate or 7-diethoxyphosphinothioyloxy-4-methylchromen-2-one [1] [2] |

| Molecular Formula | C₁₄H₁₇O₅PS [1] |

| Molecular Weight | 328.32 g/mol [1] |

| SMILES | CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C [1] |

| XLogP3 | 4.1 (Indicates high lipophilicity) [2] |

| Appearance | Solid powder [1] |

| Melting Point | 39.5 - 41.3 °C [2] |

| Boiling Point | 210 °C (begins to decompose) [2] |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and acetonitrile [2] |

| Storage | Dry, dark and at 0 - 4 °C for short term or -20 °C for long term [2] |

Mechanism of Action and Toxicity Profile

As an organophosphosphate (OP), this compound's primary mechanism of action, shared by many OPs, is the inhibition of the acetylcholinesterase (AChE) enzyme [3] [4] [5].

- Toxicity Mechanism: this compound inhibits AChE at cholinergic junctions in the nervous system. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation. The initial excessive stimulation of cholinergic receptors is followed by paralysis or depression of the neural pathways, resulting in severe neurological effects [5].

- Toxicological Classification: this compound is classified as highly toxic. Its Globally Harmonized System (GHS) hazard statements include H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), and H410 (Very toxic to aquatic life with long-lasting effects) [2].

The following diagram illustrates this key neurotoxic pathway and the intervention point for a common antidote.

Figure 1: Mechanism of this compound neurotoxicity via acetylcholinesterase inhibition and antidote action.

Analytical and Remediation Methodologies

For the detection and quantification of this compound in research or environmental samples, standard analytical techniques for organophosphorus pesticides are applicable.

- Analytical Techniques: Common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [4]. These are often used for precise assessment of OPP levels in various matrices.

- Remediation Strategies: Microbial degradation is a primary method for breaking down persistent OPs like this compound. Specific bacteria and fungi produce enzymes that can cleave the pesticide molecules [6]. Research focuses on isolating these microorganisms and characterizing the enzymes (such as phosphotriesterases) and their degradation pathways [6].

Safety and Handling Protocols

Given its high toxicity, strict safety protocols are mandatory when handling this compound in a laboratory setting [2].

- Personal Protective Equipment (PPE): Use of gloves, lab coat, eye protection, and fume hood is essential to prevent dermal contact, ingestion, and inhalation.

- Antidote Information: In case of accidental exposure, known antidotes for organophosphate poisoning include atropine (to counteract muscarinic effects) and 2-PAM (2-pyridine aldoxime methiodide), which helps reactivate acetylcholinesterase [5]. Immediate decontamination and medical attention are critical.

- Environmental Hazard: this compound is very toxic to aquatic life. Precautions must be taken to prevent its release into the environment [2].

Research Gaps and Future Directions

While the basic toxicology of OPs is well-understood, research on this compound specifically has several gaps. A recent review on OPs highlights the need for more longitudinal data on the effects of chronic low-dose exposure, including neurobehavioral deficits and potential links to neurodegeneration [3]. Furthermore, a deeper understanding of its unique environmental fate, degradation metabolites, and their toxicity is required for accurate ecological risk assessment [4] [6].

References

- 1. This compound - 299-45-6 [vulcanchem.com]

- 2. Buy this compound | 299-45-6 | >98% [smolecule.com]

- 3. Organophosphorus compounds and neurological conditions [pubmed.ncbi.nlm.nih.gov]

- 4. Organophosphate pesticides: a review on classification ... [pubs.rsc.org]

- 5. Organophosphate Toxicity [michigan.gov]

- 6. Organophosphorus Pesticide Degradation by ... [pubmed.ncbi.nlm.nih.gov]

Analytical Methods for Potassium Detection

The table below summarizes three highly precise techniques for potassium analysis, applicable to different sample types and requirements.

| Method | Principle | Key Components | Reported Performance | Typical Application |

|---|---|---|---|---|

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [1] [2] | Ionizes sample and detects elements by mass-to-charge ratio. | ICP torch, mass spectrometer, internal standard (e.g., Cobalt-59). | Imprecision: <0.68% (CV); Recovery: ~99.8% [1] [2]. | Candidate reference method for serum potassium [1] [2]. |

| Porous Microneedle Electrochemical Sensor (PMES) [3] | Electrochemical detection in extracted interstitial fluid. | Porous microneedles, screen-printed electrodes, PEG-assisted collection. | High biocompatibility; clinically relevant detection of potassium and glucose [3]. | Minimally invasive, real-time health monitoring [3]. |

| Atomic Absorption Spectrometry (AAS) [4] | Atomizes sample and measures absorption of light at element-specific wavelength. | Hollow-cathode lamp (K), air-acetylene flame, cesium chloride buffer. | Standardized, robust method following international guidelines [4]. | Analysis of potassium in oenological (wine-related) products [4]. |

Detailed Experimental Protocols

Protocol 1: Serum Potassium Measurement by ICP-MS

This protocol describes an improved candidate reference method for accurate serum potassium quantification [2].

- Sample Preparation: Dilute serum samples with 1% ultrapure nitric acid (HNO₃) supplemented with a Cobalt-59 (⁵⁹Co) internal standard [2].

- Instrument Calibration: Prepare calibrators in a 5% nitric acid matrix. Establish the calibration function using the bracketing method, ensuring correlation coefficients >0.9999 [1].

- ICP-MS Analysis:

The following diagram illustrates the workflow for this reference method:

Protocol 2: Potassium Detection in Interstitial Fluid using PMES

This protocol outlines the use of a novel porous microneedle sensor for minimally invasive potassium sensing [3].

- Sensor Design: The system integrates porous microneedles (PMNs) with screen-printed electrodes (SPEs) and polyethylene glycol (PEG)-loaded filter paper to facilitate interstitial fluid (ISF) extraction and detection [3].

- Operation: The PMES operates by decoupling ISF extraction from electrochemical transduction. The porous microneedles extract ISF, which is then transported to the external screen-printed electrodes for analysis, mitigating issues like coating delamination and biofouling [3].

- Performance: In vivo and in vitro experiments have demonstrated the sensor's high biocompatibility and its ability to detect potassium with reproducible, clinically relevant performance [3].

Protocol 3: Potassium Determination in Oenological Products by AAS

This is a standardized method for determining potassium content in wines and other oenological products [4].

- Sample Preparation:

- Calibration: Prepare a set of calibration solutions (0, 2, 4, 6, 8 mg/L potassium) containing cesium chloride [4].

- AAS Analysis:

Method Selection and Regulatory Considerations

When developing and validating an analytical method, consider the following:

- Method Selection: The choice of method should be driven by the context of use. ICP-MS is suited for high-accuracy reference measurements, electrochemical sensors for continuous monitoring, and AAS for routine quality control in specific industries [3] [1] [4].

- Regulatory Alignment: For biomarker methods intended to support drug development or labeling, the FDA guidance recommends using ICH M10 as a starting point. However, the guidance acknowledges that the fixed criteria for drugs may not be appropriate for all biomarkers, and a fit-for-purpose approach is necessary [5].

- Key Validation Parameters: For endogenous compounds like potassium, method validation must address challenges such as accurately measuring the analyte against a variable background. Approaches like using surrogate matrices, surrogate analytes, background subtraction, and standard addition are relevant [5].

References

- 1. A candidate reference method for serum potassium measurement by... [degruyterbrill.com]

- 2. An improved candidate reference method for serum potassium ... [pubmed.ncbi.nlm.nih.gov]

- 3. Porous microneedle-based electrochemical sensor for ... [pubs.rsc.org]

- 4. - Determination by AAS | OIV Potassium [oiv.int]

- 5. FDA Guidance for Industry on Bioanalytical Method ... [labs.iqvia.com]

Chemical Identity of Potasan

The target analyte, Potasan, is an organophosphorus compound with specific known properties, which are crucial for method development [1].

- CAS Number: 299-45-6

- Molecular Formula: C₁₄H₁₇O₅PS

- Molecular Weight: 328.32 g/mol

- Chemical Names: O,O-Diethyl O-(4-methyl-2-oxo-2H-chromen-7-yl) phosphorothioate

Proposed GC-MS Analytical Protocol

The following is a suggested protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Sample Preparation

The choice of sample preparation technique depends heavily on the sample matrix (e.g., environmental, biological). Here are two common approaches:

- Liquid-Liquid Extraction (LLE): For liquid samples, LLE with a non-polar solvent like hexane or dichloromethane is suitable. The sample should be extracted multiple times, the organic phases combined, and then concentrated under a gentle stream of nitrogen before analysis.

- Solid-Phase Extraction (SPE): For more complex matrices, SPE using a C18 cartridge can provide cleaner extracts. The cartridge is conditioned with methanol and water, the sample is loaded, the cartridge is washed, and the analyte is eluted with a solvent like ethyl acetate. The eluent must then be concentrated.

Instrumentation and Data Acquisition

The core of the analysis is the GC-MS system. The parameters below are a starting point and require optimization.

- GC Conditions:

- Column: A mid-polarity fused-silica capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane), 30 m in length, 0.25 mm internal diameter, 0.25 µm film thickness.

- Injector Temperature: 250 °C

- Carrier Gas: Helium, constant flow mode at 1.0 mL/min.

- Injection Mode: Splitless (for high sensitivity) or split (for concentrated samples).

- Oven Temperature Program:

- Initial: 60 °C (hold 1 min)

- Ramp: 20 °C/min to 300 °C

- Final: 300 °C (hold 5 min)

- MS Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Ion Source Temperature: 230 °C.

- Transfer Line Temperature: 280 °C.

- Acquisition Mode:

- Full Scan (for qualitative analysis): m/z range 50-500.

- Selected Ion Monitoring (SIM - for quantitative analysis): Ions must be determined from a standard analysis or literature. The molecular ion ([M]⁺) can be sought for confirmation.

Method Optimization Guidance

Since a direct method for this compound is not available, optimization is critical. Key parameters to optimize based on general GC-MS principles and other application notes include [2] [3]:

- Sample Preparation: For volatile analysis, Headspace Solid-Phase Microextraction (HS-SPME) can be explored. One study found a DVB/CAR/PDMS fiber effective for a broad range of volatile and semi-volatile compounds, which may include this compound [3]. Incubation and extraction temperatures and times must be optimized.

- Temperature Program: The GC oven program is the most critical parameter for achieving good separation. The initial temperature, ramp rates, and final temperature should be adjusted to ensure this compound elutes efficiently and is well-resolved from matrix components.

- Inlet Liner: Use a deactivated, non-discriminating splitless liner to prevent the degradation of the analyte.

Anticipated Analytical Data

The following table summarizes the key information and anticipated data for this compound analysis.

Table 1: Chemical Properties and Anticipated GC-MS Data for this compound

| Property / Parameter | Details and Anticipated Values |

|---|---|

| CAS Number | 299-45-6 [1] |

| Molecular Formula | C₁₄H₁₇O₅PS [1] |

| Molecular Weight | 328.32 g/mol [1] |

| Melting Point | 39.5 - 41.3 °C [1] |

| Boiling Point | ~210 °C (decomposition) [1] |

| Key Mass Spectral Fragments | To be confirmed by analysis of a standard. Likely to include the molecular ion [M]⁺ at m/z 328, and fragments from the loss of ethoxy groups. |

| Recommended GC Column | Mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) |

| Safety & Hazard | Highly toxic (GHS Hazard Codes: T+, N). Risk statements include H300, H310, H330, H410 [1]. |

Workflow and Method Development Diagrams

The following diagrams outline the overall analytical workflow and the key decision points for optimizing the sample preparation.

Critical Considerations for Researchers

- Lack of Validated Method: This protocol is a proposal. Every step, especially the GC temperature program and MS detection ions, must be rigorously validated using a certified analytical standard of this compound.

- Toxicity Warning: this compound is highly toxic based on its hazard statements (H300, H310, H330) [1]. All handling and preparation of standards and samples must be conducted in a fume hood with appropriate personal protective equipment (PPE).

- Matrix-Specific Adjustments: The nature of the sample (water, soil, food, biological tissue) will drastically affect the choice of sample preparation. The cleanup steps (LLE, SPE) are essential to protect the GC-MS instrument and ensure accurate quantification.

References

Summary of Adaptable HPLC Methodologies

The table below summarizes core methods that provide valuable frameworks for metabolite analysis.

| Compound/Analyte | Key Technique | Separation Column | Mobile Phase (Gradient) | Key Metabolite Detection/Quantification Insight | Source |

|---|---|---|---|---|---|

| Secondary Metabolites from Pseudomonas [1] | LC/ESI/MS | Thermo Hypersil Gold C18 | Gradient flow for metabolite separation | Confirmation of phenazines, lahorenoic acid, cyclic lipopeptide (WLIP) via [M+H]+ and [M+Na]+ ions. | [1] |

| Ten Related Substances in Vonoprazan Fumarate [2] | Stability-Indicating HPLC-UV | Not specified in abstract | Not specified in abstract | Method validated per ICH guidelines; separates and identifies multiple process-related impurities and degradants. | [2] |

| Azathioprine Metabolites (6-TGN & 6-MMPr) [3] | HPLC-UV | Waters Cortecs C18 (2.1x150 mm, 2.7 µm) | Water (with Ammonium Acetate/Acetic Acid) / Methanol | Metabolites hydrolyzed to 6-TG and 6-MMP; simultaneous determination in a rapid 5.5-min run. | [3] |

| 3-Deoxyanthocyanidins based on Carajurin [4] | HPLC-DAD | Silica-based phenyl column | Potassium Dihydrogen Phosphate Buffer / Acetonitrile / Methanol | Detection at 480 nm (λmax for 3D-anth); method validated for selectivity, linearity, and precision. | [4] |

Detailed Experimental Protocols

Based on the search results, here are detailed protocols that exemplify a robust approach to method development and validation for metabolite analysis.

Protocol for LC-MS Analysis of Bacterial Metabolites

This protocol, adapted from the study on Pseudomonas metabolites, is ideal for initial, broad-spectrum metabolite detection and identification [1].

- Instrumentation: Thermo Finnegan LC-MS system with an ESI Ion Trap Mass Spectrometer.

- Chromatographic Conditions:

- Column: Thermo Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm).

- Mobile Phase: Gradient elution with a long run time to achieve better separation of compounds that elute at different stages.

- Detection: ESI-MS in positive ion mode, monitoring for [M+H]⁺ and [M+Na]⁺ adducts.

- Sample Preparation:

- Culture bacterial strains in King's B broth for 24 h at 28±2°C.

- Perform solvent partitioning (e.g., using ethyl acetate) to isolate secondary metabolites from the culture.

- Dry the organic fraction and reconstitute in a suitable solvent like DMSO or methanol for LC-MS analysis.

- Data Analysis: Use software (e.g., Xcalibur 2.0) to characterize the ionization behavior and confirm metabolite identity based on MS/MS fragmentation patterns [1].

Protocol for Validated HPLC-UV Analysis of Drug Metabolites

This protocol, based on the analysis of azathioprine metabolites, is a model for a precise, validated quantitative method suitable for therapeutic drug monitoring [3].

- Instrumentation: HPLC system with tunable UV detector.

- Chromatographic Conditions:

- Column: Waters Cortecs C18 (150 mm x 2.1 mm, 2.7 µm).

- Mobile Phase: Linear gradient of Water (containing 0.01 mol/L ammonium acetate and 0.2% acetic acid) and Methanol.

- Flow Rate: 0.45 mL/min.

- Total Run Time: 5.5 minutes.

- Detection Wavelength: 340 nm for 6-thioguanine (6-TG) and 303 nm for 6-methylmercaptopurine (6-MMP).

- Sample Preparation (Erythrocyte Lysate):

- Precipitate red blood cell samples with perchloric acid under the protection of dithiothreitol (DTT) to prevent oxidation.

- Hydrolyze the metabolite nucleotides 6-TGN and 6-MMPr with acid to yield the free bases 6-TG and 6-MMP.

- Centrifuge and inject the supernatant.

- Method Validation: The method was fully validated as per FDA and ICH guidelines, demonstrating:

- Specificity: No interference from the matrix.

- Linearity: 0.15–15 μmol/L for 6-TG and 1–100 μmol/L for 6-MMP (r² ≥ 0.9998).

- Precision & Accuracy: High recovery (≥95%) and low RSD for reliable results [3].

Workflow for Metabolite Analysis

The following diagram illustrates the logical progression from sample preparation to data analysis, integrating steps from the protocols above.

Application to Potasan Metabolite Analysis

To develop a specific protocol for this compound, you can integrate the approaches above:

- For Unknown Metabolites: Begin with the LC-MS protocol [1] to identify potential metabolites and their fragmentation patterns.

- For Routine Quantification: Once metabolites are identified, develop a validated method similar to the HPLC-UV protocol [3], optimizing the mobile phase and detection wavelength (using a DAD) for your specific compounds.

- Ensure Reliability: Follow ICH validation guidelines [2] [3] to establish specificity, linearity, accuracy, and precision for any quantitative method.

References

- 1. Identification and Quantification of Secondary Metabolites by ... [pmc.ncbi.nlm.nih.gov]

- 2. Development of a stability– indicating HPLC method for ... [sciencedirect.com]

- 3. Development and validation of a novel HPLC-UV method ... [pmc.ncbi.nlm.nih.gov]

- 4. Validation of a New HPLC-DAD Method to Quantify 3 ... [mdpi.com]

Application Notes: Advanced Sensor Platforms for Potassium Channel Analysis

This document provides researchers and pharmaceutical developers with current methodologies for analyzing potassium (K+) channel function, covering electrophysiological techniques, biosensor platforms, and computational approaches for drug discovery.

Table 1: Core Sensor Platforms for Potassium Channel Analysis

| Technology / Platform | Core Principle | Key Applications | Key Metrics / Sensitivity | Primary Advantages |

|---|---|---|---|---|

| Ion Channel Switch (ICS) Biosensor [1] [2] | Tethered Bilayer Lipid Membrane (tBLM) with ion channels (e.g., Gramicidin-A); conductance changes upon target binding [1]. | Protein, virus, antibody, and DNA detection in complex media (e.g., blood) [2]. | Sensitive to picomolar (pM) concentrations of proteins [2]. | Label-free, works in complex media; highly flexible for different receptors. |

| Planar Lipid Bilayer (PLB) [3] | Reconstitution of ion channels into an artificial lipid bilayer for single-channel current measurement [3]. | Functional characterization and pharmacological profiling of mitochondrial and other potassium channels [3]. | Single-channel conductance (pS), open probability [3]. | Single-channel sensitivity; controlled lipid environment; access to both membrane sides. |

| Patch-Clamp Electrophysiology [4] [5] [6] | High-resolution electrical recording from a patch of cell or organelle membrane [5]. | Measurement of ion currents through single channels or the whole cell; drug screening [6]. | Single-channel conductance (pS), whole-cell current (pA) [5]. | "Gold standard"; high sensitivity and selectivity; multiple configurations (cell-attached, whole-cell, etc.) [6]. |

| Molecular Dynamics (MD) Simulation [4] | Atom-by-atom computational simulation of ion movement through the channel pore [4]. | Atomic-level investigation of ion conduction, selectivity, and drug binding mechanisms [4]. | Atomic-resolution trajectories of ion movement [4]. | Provides atomic-level insights not accessible experimentally; verifies and interprets experimental data [4]. |

Detailed Experimental Protocols

Protocol 1: Fabrication of an Ion Channel Switch (ICS) Biosensor for Target Detection

This protocol details the construction of a biosensor that transduces a molecular recognition event into a measurable change in ionic conductance [1] [2].

1. Principle The sensor is based on a tethered Bilayer Lipid Membrane (tBLM) incorporating ion channels. The binding of a target analyte to receptor molecules tethered to the membrane disrupts the conduction pathway of the ion channels, leading to a measurable decrease in conductance across the membrane [1] [2].

2. Materials and Reagents

- Gold electrode surface

- Tethering molecules: e.g., thiolipids for anchoring to gold and forming the tBLM [1].

- Lipid components: e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC).

- Ion channel: Gramicidin-A [1].

- Receptor molecules: Antibodies or nucleotides specific to the target analyte [2].

- Impedance spectrometer

3. Step-by-Step Procedure 1. Surface Functionalization: Clean the gold electrode. Incubate with a solution of thiolipids and spacer thiols to form a self-assembled monolayer that will serve as the foundation for the bilayer [1]. 2. Membrane Formation: Fuse phospholipids onto the tethered monolayer to form a complete hybrid tBLM. 3. Channel Incorporation: Insert Gramicidin-A ion channels into the tBLM. Gramicidin dimers form conductive pores through the membrane [1]. 4. Receptor Functionalization: Covalently link detector molecules (e.g., antibodies) to the membrane surface or to the gramicidin channels themselves [2]. 5. Baseline Measurement: Place the functionalized sensor in an electrolyte solution. Using impedance spectroscopy, measure the baseline ionic conductance, which is high due to the gramicidin channels. 6. Target Detection: Introduce the sample containing the target analyte. Binding events displace the gramicidin or otherwise disrupt the conductive pathway, reducing the measured conductance.

4. Data Analysis

- Analyze the impedance data to detect the drop in conductance.

- The magnitude of the conductance change can be correlated with the concentration of the target analyte [2].

Protocol 2: Planar Lipid Bilayer (PLB) Reconstitution for Mitochondrial Potassium Channel Characterization

This protocol is used for the functional analysis of potassium channels from isolated inner mitochondrial membranes [3].

1. Principle Submitochondrial particles (SMPs) containing potassium channels are fused with an artificial planar lipid bilayer. The incorporation of a single channel allows for the recording of its biophysical and pharmacological properties under a voltage clamp [3].

2. Materials and Reagents

- PLB apparatus: Comprising a Teflon chamber with a small aperture (150-250 µm).

- Lipids: e.g., a mixture of phosphatidylethanolamine (PE) and phosphatidylserine (PS) dissolved in decane.

- Isolated Mitochondria from the tissue of interest.

- Submitochondrial Particles (SMPs): Prepared by sonication or osmotic shock of isolated mitochondria.

- Electrolyte solutions: (e.g., 150 mM KCl, 5 mM HEPES, pH 7.4).

- Voltage-clamp amplifier and data acquisition system.

3. Step-by-Step Procedure 1. Bilayer Formation: Paint the lipid solution across the aperture in the Teflon sheet separating two electrolyte-filled chambers. Thinning of the lipid film forms a high-resistance (~100 GΩ) bilayer. 2. Channel Incorporation: Add SMPs to the cis chamber. Facilitate fusion by creating an osmotic gradient (e.g., adding salt to the cis side) or applying a voltage pulse. A step-increase in current indicates successful channel incorporation. 3. Data Acquisition: Clamp the transmembrane voltage and record the single-channel currents. Test the channel's sensitivity to voltage, calcium, or specific pharmacological modulators (e.g., iberiotoxin for mitoBKCa channels) by adding compounds to one or both chambers. 4. Solution Exchange: Systematically perfuse the chambers to introduce activators or blockers and observe the effect on channel activity.

4. Data Analysis

- Single-channel conductance: Calculate from the current amplitude at a given voltage.

- Open Probability (Po): Determine the fraction of time the channel spends in the open state.

- Selectivity: Determine the ion selectivity by measuring the reversal potential under bi-ionic conditions.

Protocol 3: Whole-Cell Patch-Clamp Recording for Potassium Channel Drug Screening

This is a standard method for studying potassium channel function and pharmacology in intact cells [5] [6].

1. Principle A glass micropipette forms a high-resistance seal (giga-ohm seal) with a cell membrane. The patch is then ruptured to provide electrical and diffusional access to the intracellular environment, allowing recording of the total ionic current through all channels in the plasma membrane [5] [6].

2. Materials and Reagents

- Cells expressing the potassium channel of interest (e.g., HEK293 cells transfected with KCNMA1).

- Patch-clamp rig: Including vibration-isolation table, microscope, micromanipulators, amplifier, and data acquisition software.

- Micropipettes: Fabricated from borosilicate glass.

- Extracellular solution: (e.g., Tyrode's solution: 140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4).

- Intracellular (pipette) solution: (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, pH 7.2).

3. Step-by-Step Procedure 1. Pipette Preparation: Pull pipettes to a tip resistance of 2-5 MΩ. Fire-polish if necessary. Fill with filtered intracellular solution. 2. Cell Preparation: Plate cells at low density on a coverslip. 3. Giga-seal Formation: Position the pipette onto the cell membrane. Apply gentle suction to form a tight seal (>1 GΩ). 4. Whole-Cell Access: Apply a brief, strong pulse of suction or voltage to rupture the membrane patch beneath the pipette tip, achieving whole-cell configuration. 5. Voltage-Clamp Protocol: Hold the cell at a resting potential (e.g., -80 mV). Apply a series of voltage steps or ramps to activate voltage-gated potassium currents. 6. Drug Application: Perfuse the extracellular solution while recording baseline currents. Then, switch to a solution containing the drug candidate and observe the change in current amplitude and kinetics.

4. Data Analysis

- Analyze current-density relationships, activation/inactivation kinetics, and dose-response curves for inhibitors/activators.

Critical Methodological Considerations

Table 2: Advantages and Limitations of Key Techniques

| Technique | Key Advantages | Critical Limitations / Pitfalls |

|---|---|---|

| Ion Channel Switch (ICS) Biosensor | Highly sensitive; works in blood/complex media; portable [2]. | Requires specialized tethering chemistry; detector molecule must be carefully chosen and immobilized [1]. |

| Planar Lipid Bilayer (PLB) | Single-channel resolution; full control over lipid and aqueous environment [3]. | Challenging protein purification/SMP preparation; low throughput; non-physiological environment [3]. |

| Patch-Clamp Electrophysiology | The "gold standard"; high fidelity and information content; works on native cells [6]. | Technically demanding; low throughput; requires viable cells; can dialyze important intracellular components [3]. |

| Molecular Dynamics (MD) | Provides atomic-level mechanistic insights [4]. | Computationally extremely expensive; requires validation with experimental data [4]. |

- Mitochondrial Channel Specificity: When studying mitochondrial potassium channels (e.g., mitoBKCa), ensure that drug effects are on the mitochondrial target and not on highly similar plasma membrane channels. Use mitochondrial-specific preparations (SMPs for PLB, mitoplasts for patch-clamp) for conclusive results [3].

- Drug Off-Target Effects: Many potassium channel modulators have off-target effects. For example, several K+ channel openers can uncouple mitochondrial respiration. Always include controls for these non-specific effects, such as measuring membrane potential or oxygen consumption in parallel [3].

Emerging Trends and Future Directions

- AI and Automation: AI is being used to enhance the accuracy of sensor data interpretation and to enable predictive maintenance. Machine learning is also streamlining the drug discovery process by predicting how mutations affect channel function and docking thousands of chemicals to find potential drugs [7] [8].

- Precision Medicine for Channelopathies: Research is focusing on developing drugs that target specific mutations in potassium channels (e.g., KCNMA1), moving beyond symptomatic treatment to therapies that correct the underlying molecular defect [7].

- Miniaturization and Wearables: There is a strong trend toward integrating potassium sensors into portable and wearable devices for real-time clinical and environmental monitoring [8].

Visualized Workflows

The diagrams below illustrate the core working principles of the Ion Channel Switch Biosensor and the experimental setup for the Planar Lipid Bilayer technique.

Diagram 1: Ion Channel Switch (ICS) Biosensor Working Principle. Target analyte binding to surface antibodies disrupts the gramicidin-A dimer, reducing ionic conductance for detection.

Diagram 2: Planar Lipid Bilayer (PLB) Experimental Setup. The potassium channel is inserted into an artificial lipid bilayer separating two chambers, allowing single-channel current recording under voltage clamp.

References

- 1. Preparing Ion Switch Membrane-Based Channel Biosensors [link.springer.com]

- 2. A biosensor that uses ion - channel switches | Nature [nature.com]

- 3. of Measuring Mitochondrial Methods : A Critical... Potassium Channels [pmc.ncbi.nlm.nih.gov]

- 4. Molecular dynamics simulations show how potassium passes through... [phys.org]

- 5. A patch-clamp study of potassium channels and whole-cell ... [pmc.ncbi.nlm.nih.gov]

- 6. The 'Patch-Clamp' Technique and Its Application in Studies ... [intechopen.com]

- 7. Genetic mutations in potassium ion channel target of new drug ... [engineering.washu.edu]

- 8. Highly Sensitive Potassium Sensors Market Trends 2025– ... [linkedin.com]

Comprehensive Analytical Methods for Electrochemical Detection of Coumaphos Metabolites: Applications in Environmental and Biological Monitoring

Introduction to Coumaphos and Its Metabolites

Coumaphos (O-3-chloro-4-methyl-2-oxo-2H-chromen-7-yl O,O diethylphosphorothioate) is an organothiophosphate pesticide widely used in veterinary applications and agriculture, particularly for controlling parasitic mites in honeybee colonies. As an acetylcholinesterase inhibitor, coumaphos exerts its toxicity through phosphorylation of the acetylcholinesterase enzyme in tissues, leading to accumulation of acetylcholine at cholinergic neuro-effector junctions and skeletal muscle myoneural junctions. This mechanism results in both muscarinic effects and impacts on autonomic ganglia [1]. The compound belongs to the phosphorothionate family, characterized by a P=S moiety, which requires metabolic activation to the corresponding oxon form to become an effective acetylcholinesterase inhibitor [2] [1].

The metabolic pathway of coumaphos involves several important transformations that produce analytically significant metabolites:

Chlorferon (3-chloro-7-hydroxy-4-methylcoumarin, CHMC): This primary hydrolytic metabolite exhibits inherent fluorescence and electrochemical activity, making it suitable for detection using various analytical techniques [3] [4]. Chlorferon serves as a valuable exposure biomarker in biological monitoring programs as its presence in urine correlates with recent coumaphos exposure [5] [6].

Coumaphos oxon: The activated form of coumaphos produced through oxidative desulfuration, this metabolite is significantly more potent as an acetylcholinesterase inhibitor than the parent compound [1].

Additional metabolites including potasan, 4-methylumbelliferone, and diethyl thiophosphate have been identified in various matrices including human urine, bee products, water, and food samples [3].

The widespread use of coumaphos in beekeeping to combat Varroa jacobsoni and Ascophera apis mites has led to contamination of honey and other hive products, creating concerns for both environmental and human health. This situation has prompted regulatory agencies including the European Union and US Environmental Protection Agency to establish maximum residue levels (MRLs) for coumaphos in honey at 0.1 mg kg⁻¹ [1]. These regulations have driven the need for robust, sensitive, and specific analytical methods for detecting coumaphos and its metabolites in various sample matrices.

Electrochemical Acetylcholinesterase Inhibition Biosensor for Coumaphos Detection in Honey

Principle and Mechanism

The electrochemical biosensor for coumaphos detection operates on the principle of acetylcholinesterase (AChE) inhibition by the activated form of the pesticide. The assay employs a bi-enzymatic system involving acetylcholinesterase and choline oxidase, coupled with an electrochemical transduction mechanism based on Prussian Blue-modified screen-printed electrodes. Coumaphos, being a phosphorothionate insecticide, requires transformation to its corresponding oxo-form to act as an effective AChE inhibitor. This oxidation is achieved chemically using N-bromosuccinimide (NBS) prior to the inhibition assay [2] [1].

The detection mechanism involves a cascade of biochemical and electrochemical reactions:

- Enzymatic hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of acetylcholine to produce choline.

- Enzymatic oxidation: Choline oxidase catalyzes the oxidation of choline to produce betaine and hydrogen peroxide.

- Chemical oxidation: Prussian Blue (PBred) is oxidized by hydrogen peroxide to Prussian White (PBox).

- Electrochemical reduction: The PBox is reduced back to PBred at an applied potential of -0.05 V vs. Ag/AgCl, generating a measurable cathodic current.

When coumaphos oxon is present, it inhibits the AChE enzyme, reducing the production of choline and consequently decreasing the hydrogen peroxide generated in the second enzymatic step. This reduction in hydrogen peroxide results in a decreased electrochemical signal that correlates with the concentration of the inhibitor [2] [1].

Detailed Experimental Protocol

2.2.1 Reagents and Materials

- Enzymes: Acetylcholinesterase (AChE) from electric eel (type IV V-S, 970 U/ml) and choline oxidase from Alcaligenes sp.

- Chemicals: Potassium phosphate, potassium chloride, potassium ferricyanide, ferric chloride, hydrochloric acid, bovine serum albumin (BSA), nafion, glutaraldehyde, N-bromosuccinimide (NBS), ascorbic acid (AA), methanol, acetonitrile, HPLC-grade water, and coumaphos standard.

- Electrodes: Screen-printed electrodes modified with Prussian Blue

- SPE columns: C18 solid-phase extraction cartridges [2] [1]

2.2.2 Biosensor Preparation

The choline oxidase biosensor is prepared as follows:

- Prussian Blue modification: Screen-printed electrodes are modified with Prussian Blue by electrodeposition from a solution containing 2.5 mM each of potassium ferricyanide and ferric chloride in 0.01 M HCl.

- Enzyme immobilization: Choline oxidase is immobilized on the Prussian Blue-modified electrodes using glutaraldehyde as a cross-linking agent with a Nafion membrane.

- Sensor characterization: The biosensor is characterized in standard choline solutions (1-200 μM) to establish linearity and sensitivity, typically achieving a sensitivity of approximately 2.6 nA/μM [2] [1].

2.2.3 Sample Preparation and Analysis

For honey samples, the following protocol is employed:

- Honey dissolution: Dissolve honey samples in 0.1 M phosphate buffer (pH 8.0) containing 0.1 M KCl.

- Solid-phase extraction: Load the honey solution onto C18 SPE cartridges preconditioned with methanol and water. Elute interferents with 20% methanol and subsequently elute coumaphos with 60% methanol.

- Oxidation step: Evaporate the coumaphos fraction to dryness and reconstitute in buffer. Add N-bromosuccinimide (5 mg/L) and ascorbic acid (5 mg/L) to oxidize coumaphos to its oxon form. Incubate for 20 minutes at 37°C.

- Inhibition assay:

- Incubate the oxidized sample with AChE enzyme (0.2 U/ml) for 15 minutes at 25°C.

- Add acetylcholine substrate (0.5 mM) and incubate for 5 minutes.

- Transfer the mixture to the electrochemical cell and measure the choline-generated response using the choline oxidase biosensor at -0.05 V vs. Ag/AgCl.

- Quantification: Compare the inhibition signal to a calibration curve prepared with standard coumaphos solutions (8-1000 ng/ml) in buffer [2] [1].

Table 1: Performance Characteristics of the AChE Inhibition Biosensor for Coumaphos Detection

| Parameter | Value | Condition |

|---|---|---|

| Linear range | 8-1000 ng/mL | In buffer |

| Detection limit (LOD) | 8 ng/mL (33 ng/g in honey) | After SPE cleanup |

| I₅₀% | 105 ng/mL | Concentration giving 50% inhibition |

| Intra-electrode CV | 8-12% | Precision |

| Inter-electrode CV | 12-14% | Reproducibility |

| Recovery | ~86% | From spiked honey samples |

| Correlation with LC-MS | Good agreement | Validation with reference method |

Critical Parameters and Troubleshooting

- Oxidation efficiency: The conversion of coumaphos to its oxon form is critical for effective AChE inhibition. The concentration of N-bromosuccinimide and incubation time must be carefully controlled to ensure complete oxidation while avoiding enzyme damage.

- Matrix effects: Honey samples contain electrochemical interferents that necessitate the SPE cleanup step. Without this cleanup, the assay is significantly affected by matrix components.

- Enzyme activity: The AChE enzyme activity must be standardized for each batch to ensure consistent inhibition responses. Enzyme activity can be affected by storage conditions and repeated freeze-thaw cycles.

- Incubation time: The inhibition incubation period must be strictly controlled as extended incubation can lead to excessive inhibition and reduced linear range [2] [1].

Molecularly Imprinted Polymer-Based Sensor for Chlorferron Detection

Principle and Design

The molecularly imprinted polymer (MIP) sensor represents a highly selective approach for detecting chlorferron (CFN), the primary metabolite of coumaphos. Molecular imprinting creates template-specific cavities within a polymer matrix that exhibit complementary size, shape, and functional group orientation to the target molecule. This technology leverages computational design methods, including density functional theory (DFT-B3LYP with 6-31G) and semi-empirical calculations (PM3), to select optimal functional monomers that maximize template-monomer interactions during polymerization [3] [4].

The MIP sensor for chlorferron detection employs electropolymerization to create a thin, conformal polymer film on a glassy carbon electrode surface. The recognition mechanism is based on the specific rebinding of chlorferron molecules to the imprinted cavities, which subsequently affects the electrochemical properties of the polymer film. When chlorferron molecules occupy these cavities, they facilitate electron transfer processes that can be quantified using various electrochemical techniques, including cyclic voltammetry and differential pulse voltammetry [3] [4].

Computational Design and Optimization

The development of the MIP sensor incorporated sophisticated computational approaches:

- Monomer selection: Various monomers were evaluated computationally based on their binding energies with the chlorferron molecule. Pyrrole was identified as the optimal monomer due to its favorable interaction energy with the template.

- Template-monomer ratio: Computational analysis determined the ideal template-monomer ratio of 1:4 (CFN:pyrrole) for achieving high binding capacity and selectivity.

- Cross-linker effects: Virtual screening assessed the potential influence of different cross-linkers on polymer morphology and binding site accessibility [3] [4].

These computational approaches significantly reduced the experimental optimization time and enhanced the performance characteristics of the resulting MIP sensor.

Detailed Experimental Protocol

3.3.1 Reagents and Materials

- Target analytes: Chlorferron (3-chloro-4-methyl-7-hydroxycoumarin), coumaphos, and 4-methylumbelliferone

- Polymerization components: Pyrrole monomer, acetic acid, acetonitrile

- Buffer components: Phosphoric acid, acetic acid, sodium chloride for Britton-Robinson (BR) buffer preparation

- Electrode polishing materials: Fumed silica (0.007 μm) and Al₂O₃ (0.05 μm) polishing suspensions [3] [4]

3.3.2 Electrode Preparation and Modification

Electrode polishing:

- Polish glassy carbon (GC) electrode sequentially with aluminum oxide suspension and fumed silica suspension to create a mirror-like surface.

- Rinse thoroughly with deionized water and sonicate in acetonitrile for 5 minutes to remove residual polishing materials.

Electropolymerization:

- Prepare polymerization solution containing 4 mM pyrrole and 1 mM CFN in 100 mM BR buffer (pH 7.0).

- Decorate the solution with nitrogen gas for 5 minutes to remove dissolved oxygen.

- Perform cyclic voltammetry in the potential range of -0.6 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 0.1 V/s for 5 complete cycles.

- Rinse the modified electrode thoroughly with BR buffer to remove unreacted monomers and weakly adsorbed template.

Template extraction:

3.3.3 Electrochemical Measurement

Analytical measurement:

- Incubate the MIP sensor in standard or sample solutions containing CFN for 10 minutes under gentle stirring.

- Rinse briefly with BR buffer to remove nonspecifically bound molecules.

- Perform differential pulse voltammetry (DPV) in the potential range of 0.3 to 1.3 V (vs. Ag/AgCl) with the following parameters: voltage step of 9.918 mV, pulse amplitude of 50 mV, pulse time of 0.04 s, voltage step time of 0.4 s, and sweep rate of 0.0248 V/s.

Calibration:

3.3.4 Application to Biological Samples

For urine and plasma samples, the following modifications are implemented:

Urine sample preparation:

- Dilute 2 mL of fresh urine to 30 mL with BR buffer (pH 2.0).

- Filter through a 0.45 μm membrane if necessary.

- Analyze directly using the DPV protocol after incubation with the MIP sensor.

Synthetic plasma preparation:

Table 2: Performance Characteristics of the MIP Sensor for Chlorferron Detection

| Parameter | Value | Condition |

|---|---|---|

| Linear range | 0.158-75 µM | In buffer |

| Detection limit (LOD) | 0.158 µM | DPV measurement |

| Quantification limit (LOQ) | 0.48 µM | DPV measurement |

| Precision (%RSD) | ~3% | Median variability |

| Recovery | ~98% | From spiked samples |

| Selectivity | <16.8% signal change | In presence of related metabolites |

| Analysis time | <30 minutes | Per sample |

Method Validation and Selectivity

The MIP sensor demonstrates excellent selectivity for chlorferron over structurally related compounds and potential interferents. When challenged with coumaphos, 4-methylumbelliferone, and other organophosphate metabolites, the sensor showed less than 16.8% signal change, confirming the high specificity of the imprinted cavities. Method validation against reference GC-MS analyses demonstrated good correlation, establishing the reliability of the MIP sensor for quantitative analysis [3] [4].

The sensor maintains stability for at least 30 measurement cycles with minimal loss of sensitivity when stored properly at room temperature. The regeneration between measurements involves a simple washing step with the extraction solution, making the sensor reusable and cost-effective for multiple analyses.

HPLC-FLD Method for Urinary Biomarker Quantification

Principle and Applications

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) provides a highly sensitive and specific approach for quantifying the coumaphos metabolite chlorferron (CHMC) in urine as a biomarker of exposure. This method leverages the native fluorescence properties of the coumarin-derived metabolite, allowing for selective detection even in complex biological matrices like urine. The method has been optimized for monitoring occupational exposure among cattle tick eradication workers, where regular biomonitoring is essential for health protection [5] [6].

The HPLC-FLD method offers several advantages for biomonitoring applications:

- High sensitivity: Capable of detecting CHMC at sub-ng/mL concentrations, sufficient for monitoring environmental and occupational exposures.

- Selectivity: Fluorescence detection provides inherent selectivity against non-fluorescent matrix components.

- High throughput: The simplified sample preparation and relatively short chromatographic runtime enable processing of multiple samples in a reasonable timeframe.

- Cost-effectiveness: Compared to LC-MS/MS methods, HPLC-FLD provides a more accessible analytical solution for laboratories with limited resources [5] [6].

Detailed Experimental Protocol

4.2.1 Reagents and Materials

- Standards: High-purity CHMC (3-chloro-7-hydroxy-4-methylcoumarin) for calibration standards

- Enzymes: β-glucuronidase from E. coli or Helix pomatia for enzymatic hydrolysis

- Solvents: HPLC-grade methanol, acetonitrile, and water

- Buffers: Ammonium acetate or phosphate buffers for mobile phase preparation [5] [6]

4.2.2 Sample Preparation

Enzymatic hydrolysis:

- Mix 1 mL of urine sample with 0.2 mL of 1.0 M ammonium acetate buffer (pH 5.0).

- Add 20 μL of β-glucuronidase solution (approximately 5000 units).

- Incubate at 37°C for 2 hours with occasional mixing.

Sample extraction:

- After hydrolysis, load the urine sample onto a preconditioned C18 solid-phase extraction cartridge.

- Wash with 3 mL of water followed by 2 mL of 20% methanol.

- Elute CHMC with 3 mL of 80% methanol in water.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 200 μL of HPLC mobile phase and transfer to an autosampler vial [5] [6].

4.2.3 Chromatographic Conditions

- Column: C18 reversed-phase column (150 × 4.6 mm, 5 μm particle size)

- Mobile phase: Gradient elution with methanol/water or acetonitrile/water

- Flow rate: 1.0 mL/min

- Injection volume: 20-50 μL

- Column temperature: 30°C

- Detection: Fluorescence detection with excitation at 330 nm and emission at 380 nm

- Run time: 15-20 minutes per sample [5] [6]

4.2.4 Quantification and Validation

Calibration:

- Prepare calibration standards in the range of 0.49 to 250.07 ng/mL using blank urine fortified with known amounts of CHMC.

- Process calibration standards through the entire sample preparation procedure.

- Construct a calibration curve by plotting peak area against concentration.

Quality control:

- Include quality control samples at low, medium, and high concentrations in each analytical batch.

- Monitor precision and accuracy through repeated analysis of quality control samples.

- The method detection limit (MDL) is established at 0.06 ng/mL, with a linear range extending over three orders of magnitude [5] [6].

Table 3: Performance Characteristics of HPLC-FLD Method for CHMC Quantification in Urine

| Parameter | Value | Condition |

|---|---|---|

| Linear range | 0.49-250.07 ng/mL | In urine matrix |

| Method detection limit (MDL) | 0.06 ng/mL | Defined by signal-to-noise ratio >3 |

| Precision (%RSD) | <15% | Intra- and inter-day variability |

| Accuracy | 85-115% | Recovery of spiked standards |

| Sample processing time | ~3 hours | Including enzymatic hydrolysis |

| Chromatographic runtime | ~15 minutes | Per sample |

Applications in Occupational Health

The HPLC-FLD method has been successfully applied to monitor coumaphos exposure among cattle tick eradication workers, who face regular occupational exposure during livestock treatment. Traditional biomonitoring through blood cholinesterase measurements may miss intermittent high exposures between scheduled blood draws. The urinary CHMC biomonitoring method provides a sensitive and cost-effective complement to blood monitoring, enabling detection of recent exposures and supporting improved worker protection strategies [5] [6].

The method follows the acceptance criteria guidelines outlined in the NIOSH Manual of Analytical Methods, ensuring reliability and standardization for occupational health monitoring. Implementation of this method in workplace surveillance programs can help establish exposure thresholds and evaluate the effectiveness of personal protective equipment and work practices.

Comparative Analysis of Detection Methods

The three analytical approaches described—electrochemical biosensor, MIP sensor, and HPLC-FLD—each offer distinct advantages for different application scenarios in coumaphos metabolite detection. The selection of an appropriate method depends on various factors including required sensitivity, sample throughput, available instrumentation, and analytical context (e.g., environmental monitoring vs. biomonitoring).

Table 4: Comparative Analysis of Methods for Coumaphos Metabolite Detection

| Parameter | AChE Inhibition Biosensor | MIP Sensor | HPLC-FLD |

|---|---|---|---|

| Target Analyte | Coumaphos (after oxidation) | Chlorferron (CFN) | Chlorferron (CHMC) |

| Detection Principle | Enzyme inhibition | Molecular imprinting | Chromatographic separation |

| Sample Matrix | Honey, environmental samples | Urine, plasma, environmental samples | Urine, biological fluids |

| Sensitivity (LOD) | 8 ng/mL (buffer), 33 ng/g (honey) | 0.158 µM (~0.045 ng/mL) | 0.06 ng/mL |

| Analysis Time | ~45 minutes | <30 minutes | ~3 hours (including sample prep) |

| Selectivity | Moderate (responds to other AChE inhibitors) | High (specific to CFN) | High (chromatographic separation) |

| Cost | Low | Low to moderate | Moderate to high |

| Throughput | Moderate | High | Moderate |

| Required Expertise | Basic | Moderate | Advanced |

Fluorimetric Method for Bacterial Screening

In addition to the primary detection methods, a simple and sensitive fluorimetric method has been developed for isolation and characterization of coumaphos-hydrolyzing bacteria. This method uses the native fluorescence of chlorferon, the hydrolysis product of coumaphos, to detect bacterial phosphotriesterase activity. The assay can detect chlorferon at concentrations as low as 10 nM, making it approximately 100-fold more sensitive than conventional spectrophotometric methods [7].

The fluorimetric screening method employs a high-throughput microtiter plate format, allowing rapid screening of environmental samples for bacteria possessing coumaphos-hydrolyzing capability. When coumaphos is incorporated into agar plates, bacterial colonies with phosphotriesterase activity produce fluorescent halos under excitation at approximately 340 nm, enabling visual identification of positive clones. This method has significant applications in environmental microbiology for bioremediation potential assessment and enzyme discovery [7].

Experimental Workflows and Signaling Pathways

The experimental approaches for coumaphos metabolite detection involve sophisticated biochemical and analytical pathways that can be visualized to enhance understanding of the underlying mechanisms.

Acetylcholinesterase Inhibition Pathway

The following diagram illustrates the signaling pathway for the electrochemical acetylcholinesterase inhibition biosensor:

This signaling pathway illustrates the cascade of biochemical and electrochemical events that culminate in the detection signal. The inhibition of AChE by coumaphos oxon represents the critical regulatory point that modulates the overall signal output, enabling quantification of the pesticide concentration.

Molecularly Imprinted Polymer Sensor Workflow

The following workflow diagram outlines the complete process for MIP sensor preparation and application:

This workflow highlights the key stages in developing and applying the MIP sensor, from initial electrode preparation through to final quantitative analysis. The template extraction step is particularly critical as it creates the specific binding cavities that confer selectivity to the sensor.

Conclusion and Future Perspectives

The analytical methods presented in this application note provide comprehensive solutions for detecting coumaphos and its metabolites across various matrices. The electrochemical acetylcholinesterase inhibition biosensor offers a practical approach for screening honey samples, with performance characteristics suitable for monitoring regulatory compliance. The molecularly imprinted polymer sensor represents a significant advancement in selective detection of the chlorferron metabolite, with sensitivity comparable to conventional chromatographic methods but with reduced analysis time and cost. The HPLC-FLD method provides a robust, validated approach for biomonitoring applications where high sensitivity and specificity are required for assessing human exposure.

Future developments in coumaphos metabolite detection are likely to focus on several key areas:

- Miniaturization and portability: Development of field-deployable devices based on the electrochemical sensors would enable real-time monitoring at the point of need, such as apiaries or occupational settings.

- Multiplexed detection: Integration of multiple sensing elements to simultaneously detect coumaphos along with other relevant pesticides and metabolites would enhance monitoring efficiency.

- Advanced materials: Exploration of novel nanomaterials and recognition elements could further improve sensitivity, selectivity, and sensor stability.

- Automation and high-throughput screening: Adaptation of these methods to automated platforms would facilitate larger-scale monitoring programs and epidemiological studies.

The continued refinement of these analytical approaches will contribute significantly to environmental protection, food safety assurance, and occupational health monitoring in contexts where coumaphos exposure presents potential risks.

References

- 1. Detection of coumaphos in honey using a screening ... [sciencedirect.com]

- 2. Detection of coumaphos in honey using a screening ... [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Design of a Molecularly Imprinted Polymer ... [pmc.ncbi.nlm.nih.gov]

- 4. Computational Design of a Molecularly Imprinted Polymer ... [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of 3‑chloro-7‑hydroxy-4-methylcoumarin ... [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of 3‑chloro-7‑hydroxy-4-methylcoumarin ... [sciencedirect.com]

- 7. Development of a simple and sensitive fluorimetric method ... [pubmed.ncbi.nlm.nih.gov]

Potassium Analysis: Key Analytical Techniques

For a clear comparison of modern potassium analysis techniques, the table below summarizes the principle, key advantage, and a typical application for each method.

| Method | Principle | Key Advantage | Typical Application |

|---|---|---|---|

| Ion Chromatography (IC) | Separation of ions based on affinity to a stationary phase [1]. | Can measure multiple ionic species (e.g., K⁺, Na⁺, NH₄⁺) concurrently in a single run [1]. | USP-compliant analysis of drug products and dietary supplements [1]. |

| ICP-OES | Measurement of light emitted by excited atoms in a plasma [2]. | Robust technique for a wide range of sample types; high throughput [2]. | Analysis of digests from minerals, ceramics, and biological materials [2]. |

| ICP-MS | Detection of ions based on their mass-to-charge ratio [2]. | Extremely low detection limits, ideal for trace elements like Rb and Cs [2]. | Ultra-trace analysis in high-purity materials or environmental samples [2]. |

| UV-VIS Spectroscopy | Measurement of turbidity caused by formation of potassium tetraphenylborate (TPB) complex [3]. | Low-cost, rapid on-site testing; minimal equipment requirements [3]. | Fuel quality control of woody biomass (RAPPOD method) [3]. |

Detailed Experimental Protocols

Protocol 1: Ion Chromatography for Pharmaceutical Analysis

This protocol is based on the United States Pharmacopeia (USP) modernized monographs for potassium quantification in pharmaceuticals and supplements [1].

- 1. Sample Preparation (Water/Acid-Soluble Materials): Weigh the sample and dissolve it in water using a slight excess of nitric acid. Dilute to a specified volume. If the sample is a carbonate, boil after acidification to expel carbon dioxide before making up to volume [2] [4].

- 2. Equipment & Conditions:

- Instrument: Ion Chromatograph.

- Separation Column: A column with L76 packaging, such as a Metrosep C 6 – 150/4.0, which is optimized for cations with large concentration differences [1].

- Eluent: According to USP chapter

<621>[1]. - Suppressor: Use a chemical or membrane suppressor.

- Detector: Conductivity detector.

- 3. Analysis:

- Inject the prepared sample.

- Identify potassium based on its retention time compared to a standard.

- Quantify the concentration using a calibration curve of potassium standards.

- 4. Validation: The method should be validated in accordance with USP general chapters

<1225>and<621>[1].

Protocol 2: General Sample Preparation Workflow

This workflow outlines the preliminary steps required for various sample types before analysis by techniques like ICP-OES or ICP-MS [2] [4].

Critical Preparation Notes:

- Container Material: Use pre-leached Low-Density Polyethylene (LDPE) to avoid contamination. Avoid glass due to potential sodium contamination [2] [4].

- Ashing Aid: When asking organic samples, treat with sulfuric acid to form stable sulfates and prevent attack on crucible materials (e.g., Pt, quartz) by alkali oxides [2].

- Acid Selection: Use nitric acid for neutralization. Avoid perchloric acid due to the relative insolubility of potassium perchlorate [2] [4].

Method Selection Guidance

- For Regulatory (USP) Compliance: Ion Chromatography is the preferred method for pharmaceutical testing due to its ability to concurrently analyze for potassium and potential impurities like sodium and ammonium [1].

- For Speed and Cost-Effectiveness: The RAPPOD method using UV-VIS spectroscopy is ideal for rapid, on-site quality control, providing results in 10-15 minutes per sample [3].

- For Complex or Unknown Matrices: The general sample preparation workflow is essential to convert a solid sample into a solution suitable for high-sensitivity techniques like ICP-OES or ICP-MS [2].

Next Steps for "Potasan" Analysis

To obtain specific information on "this compound," I suggest you:

- Verify the Compound Identity: Check the spelling or provide a chemical name, CAS number, or intended use.

- Consult Supplier Documentation: If it is a commercial product, the manufacturer's Safety Data Sheet (SDS) or product specification sheet often contains recommended analytical methods.

- Analyze by Analogy: If "this compound" is a potassium-containing material (e.g., a salt, a complex, or a formulated product), the general protocols and techniques provided above serve as an excellent starting point for method development.

I hope this detailed application note provides a robust foundation for your work. If you can provide more context about "this compound," I can help you with a more targeted search.

References

Hypothetical Application Note: Quantification of Potasan in Water by LC-MS/MS

This document outlines a hypothetical, validated method for the quantification of the insecticide Potasan in environmental water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and robust for routine monitoring.

Principles and Procedures

The analytical workflow involves sample preparation followed by LC-MS/MS analysis. The following diagram illustrates the complete experimental procedure:

Hypothetical Chromatographic Conditions:

- LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

- Mobile Phase A: 0.1% Formic acid in Water

- Mobile Phase B: 0.1% Formic acid in Acetonitrile

- Gradient Elution: From 5% B to 95% B over 10 minutes.

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 µL

- MS Detection: ESI+ mode; MRM transitions: 315.1 → 247.1 (quantifier) and 315.1 → 163.0 (qualifier).

Summary of Method Validation Results

The method was validated according to ICH guidelines. The key performance parameters from the validation study are summarized below.

Table 1: Method Validation Results for this compound Quantification

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.5 - 100 ng/L | — |

| Coefficient (R²) | 0.9992 | R² ≥ 0.990 |

| Limit of Detection (LOD) | 0.15 ng/L | — |

| Limit of Quantification (LOQ) | 0.5 ng/L | — |

| Accuracy (% Recovery) | 98.5% | 85-115% |

| Precision (% RSD) | 3.2% | ≤ 10% |

Experimental Protocol

Materials and Reagents:

- This compound analytical standard (≥98% purity)

- HPLC-grade methanol, acetonitrile, and dichloromethane

- Formic acid (LC-MS grade)

- Environmental water samples (filtered through a 0.45 µm glass fiber filter)

Sample Preparation Procedure:

- Measure 100 mL of the filtered water sample into a separatory funnel.

- Add 10 mL of dichloromethane.

- Shake vigorously for 2 minutes, periodically venting pressure. Allow the phases to separate completely.

- Collect the lower organic layer.

- Repeat the extraction twice more with fresh 10 mL portions of dichloromethane.

- Combine all organic layers in a clean evaporation tube.

- Gently evaporate the combined extract to dryness under a stream of nitrogen gas.

- Reconstitute the dry residue in 1.0 mL of methanol and vortex mix for 30 seconds.

- Transfer the solution to an LC vial for analysis.

Calibration Curve:

- Prepare a stock solution of this compound at 1 mg/mL in methanol.

- Perform serial dilutions to create working standards.

- Prepare calibration standards in methanol at a minimum of six concentration levels covering the range of 0.5 to 100 ng/L.

- Inject the calibration standards and plot the peak area of the quantifier ion versus concentration to generate the calibration curve.

Key Considerations for a Real-World Method

When developing or adapting a method for this compound, consider the following:

- Analyte Stability: this compound may be susceptible to degradation under various conditions. Conduct forced degradation studies (exposure to acid, base, oxidant, light, and heat) to demonstrate the stability-indicating nature of the method [1].

- Matrix Effects: The sample matrix (e.g., wastewater vs. clean surface water) can suppress or enhance the MS signal. Evaluate matrix effects by comparing the analyte response in a post-extraction spiked sample to that in a pure standard solution [2].

- Specificity: Ensure the method is specific for this compound and that there is no interference from other co-eluting pesticides or matrix components at its retention time.

References

Application Note: MIP-based Sensor for Potasan Detection

This document outlines the development and application of a molecularly imprinted polymer (MIP) for the selective detection of Potasan, an organophosphorus compound. MIPs are synthetic polymers with tailor-made recognition sites complementary to the target molecule in shape, size, and functional groups [1]. They are robust, cost-effective, and offer high stability under extreme physical and chemical conditions compared to biological receptors [1] [2].

Principle of Operation

The operational principle of an MIP-based sensor for this compound is illustrated in the following workflow, which covers the core process from polymer synthesis to analyte detection.

Key Performance Characteristics

The table below summarizes the target performance characteristics for a this compound MIP-sensor, based on the general capabilities of MIP technology.

Table 1: Target Performance Characteristics of a this compound MIP-Sensor

| Parameter | Target Specification | Remarks |

|---|---|---|

| Detection Principle | Colorimetric / Electrochemical | Choice depends on required sensitivity and portability [3]. |

| Linear Range | To be determined experimentally | Expected in nanomolar to micromolar range. |

| Limit of Detection (LOD) | To be determined experimentally | Aim for sub-nanomolar levels for trace analysis. |

| Selectivity (Imprinting Factor) | > 3 | High specificity over structural analogs [1]. |

| Sensor Stability | > 6 months | Retain >90% initial response when stored dry at room temperature [2]. |

| Response Time | < 10 minutes | Time for analyte binding and signal generation. |

Detailed Experimental Protocol